molecular formula C20H23ClN2O4S B2869796 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide CAS No. 922024-10-0

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide

Cat. No. B2869796
CAS RN: 922024-10-0
M. Wt: 422.92
InChI Key: PTXTWGCKIBBDIB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features. It includes a benzenesulfonamide moiety, a chloro-substituted benzene ring, and a tetrahydrobenzo[b][1,4]oxazepine ring which is a seven-membered heterocyclic compound containing an oxygen and a nitrogen . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The tetrahydrobenzo[b][1,4]oxazepine ring is a seven-membered ring with one oxygen and one nitrogen atom . This ring is likely to adopt a puckered conformation to relieve ring strain . The presence of the chloro-substituted benzene ring and the benzenesulfonamide group could also influence the overall shape and properties of the molecule.

Scientific Research Applications

Carbonic Anhydrase Inhibition

One notable application of sulfonamide-based compounds, closely related to 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide, is in the inhibition of carbonic anhydrases. These enzymes are therapeutically relevant for various conditions, and sulfonamide derivatives have been shown to effectively inhibit their activity. For instance, a study on a novel class of [1,4]oxazepine-based primary sulfonamides demonstrated strong inhibition against human carbonic anhydrases, highlighting the dual role of the sulfonamide functionality in enabling ring construction and acting as an enzyme inhibitor (Sapegin et al., 2018).

properties

IUPAC Name

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-5-23-17-10-14(7-9-18(17)27-12-20(3,4)19(23)24)22-28(25,26)15-8-6-13(2)16(21)11-15/h6-11,22H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXTWGCKIBBDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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